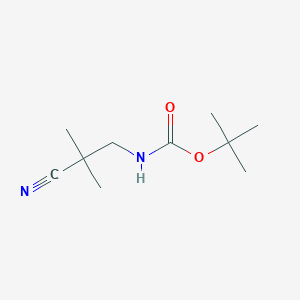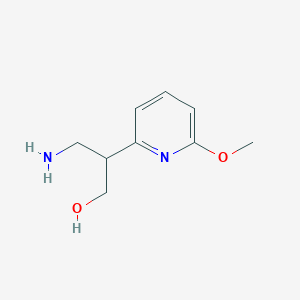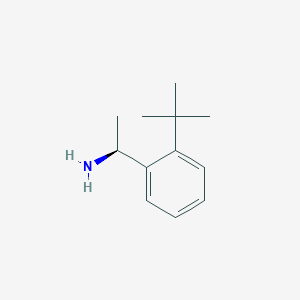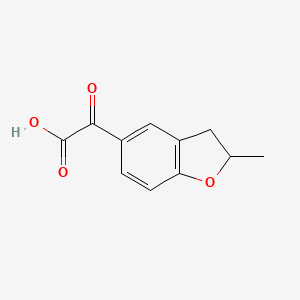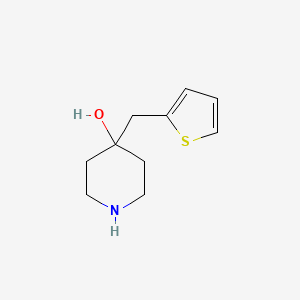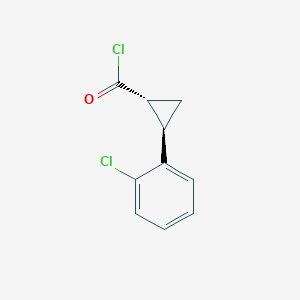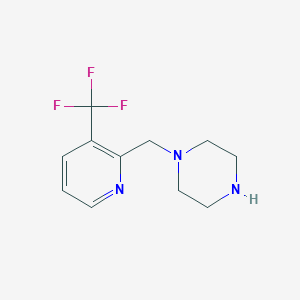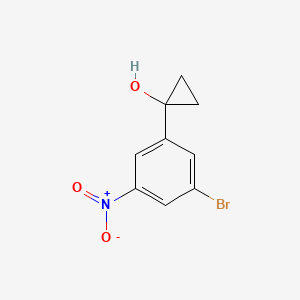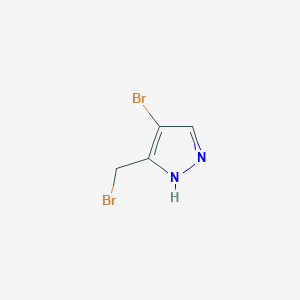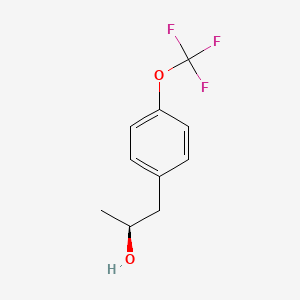
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: is a chiral organic compound characterized by a trifluoromethoxy group attached to the phenyl ring and a secondary alcohol functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (S)-1-phenylpropan-2-ol as the starting material.
Trifluoromethylation: The phenyl ring is then trifluoromethylated using reagents like trifluoromethyl iodide or trifluoromethyl triflate under suitable reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.
Catalysts: Various catalysts may be employed to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: undergoes several types of chemical reactions:
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding (S)-1-(4-(trifluoromethoxy)phenyl)ethanol.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: (S)-1-(4-(trifluoromethoxy)phenyl)propan-2-one
Reduction: (S)-1-(4-(trifluoromethoxy)phenyl)ethanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: is unique due to its chiral nature and the presence of the trifluoromethoxy group. Similar compounds include:
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-2-ol: The enantiomer of the compound.
1-(4-(Trifluoromethoxy)phenyl)ethanol: A related compound with a primary alcohol group.
1-(4-(Trifluoromethoxy)phenyl)propan-2-one: The oxidized form of the compound.
Propiedades
Fórmula molecular |
C10H11F3O2 |
|---|---|
Peso molecular |
220.19 g/mol |
Nombre IUPAC |
(2S)-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1 |
Clave InChI |
UUMVFMQXWKHFEJ-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=C(C=C1)OC(F)(F)F)O |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




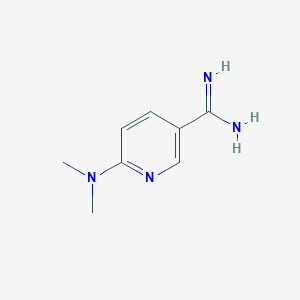

![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
